
3-(2-Cyclohexylethoxy)cyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Cyclohexylethoxy)cyclobut-3-ene-1,2-dione is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclobutene ring with two ketone groups and an ethoxy group attached to a cyclohexyl group. Its distinct structure allows it to participate in various chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyclohexylethoxy)cyclobut-3-ene-1,2-dione typically involves the reaction of cyclobutene-1,2-dione with 2-cyclohexylethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the alcohol and facilitate the nucleophilic attack on the cyclobutene ring. The reaction is conducted under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyclohexylethoxy)cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclobutene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Cyclohexylethoxy)cyclobut-3-ene-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 3-(2-Cyclohexylethoxy)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclobutene ring and ketone groups allow it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, making the compound useful for studying enzyme function and developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
3,4-Diethoxycyclobut-3-ene-1,2-dione: Similar structure but with two ethoxy groups instead of one cyclohexylethoxy group.
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
3,4-Dichlorocyclobut-3-ene-1,2-dione: Contains chlorine atoms instead of ethoxy groups.
Uniqueness
3-(2-Cyclohexylethoxy)cyclobut-3-ene-1,2-dione is unique due to the presence of the cyclohexylethoxy group, which imparts distinct steric and electronic properties. This uniqueness allows it to participate in specific reactions and interact with biological targets in ways that similar compounds cannot, making it a valuable compound for research and development.
Properties
CAS No. |
61699-59-0 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-(2-cyclohexylethoxy)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C12H16O3/c13-10-8-11(12(10)14)15-7-6-9-4-2-1-3-5-9/h8-9H,1-7H2 |
InChI Key |
ZBGCABLQOHOVGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCOC2=CC(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-Oxo-3-(2-phenoxyphenyl)propyl]benzene-1-carboximidamide](/img/structure/B14561547.png)
![2,7-Bis[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14561553.png)

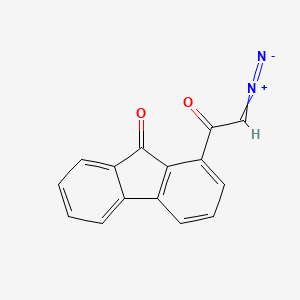
![{3-[Di(butan-2-yl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14561569.png)
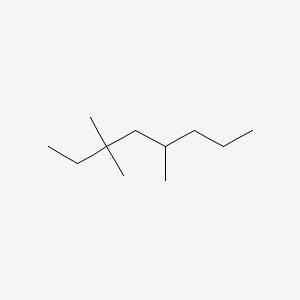
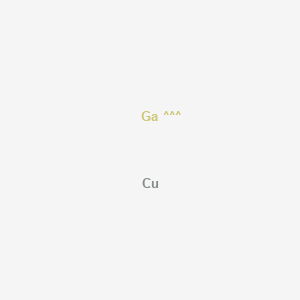
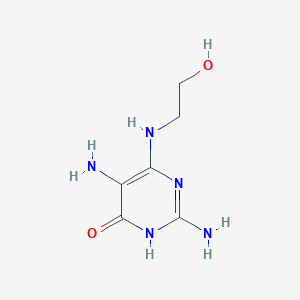


![2-[(2-Ethoxy-2-oxoethyl)sulfanyl]-1-methylpyridin-1-ium chloride](/img/structure/B14561602.png)
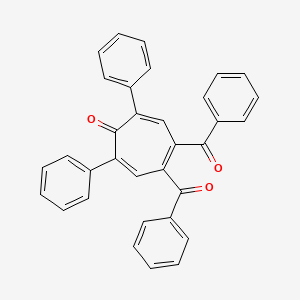
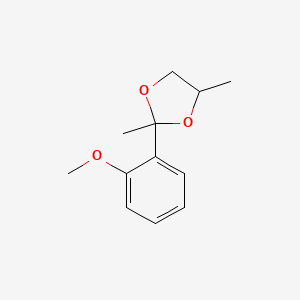
![4-Oxo-1-phenyl-3,4-dihydro-2H-pyridazino[4,5-b]indole-2-sulfonic acid](/img/structure/B14561629.png)
